5-Vinylnicotinic acid

Description

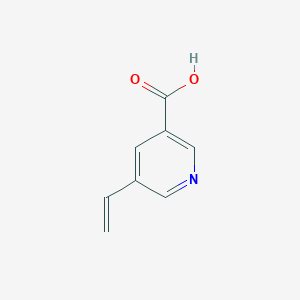

5-Vinylnicotinic acid is a nicotinic acid derivative characterized by a vinyl (-CH=CH₂) substituent at the 5-position of the pyridine ring. Nicotinic acid (pyridine-3-carboxylic acid) derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This article compares this compound with its analogs using available research data.

Properties

Molecular Formula |

C8H7NO2 |

|---|---|

Molecular Weight |

149.15 g/mol |

IUPAC Name |

5-ethenylpyridine-3-carboxylic acid |

InChI |

InChI=1S/C8H7NO2/c1-2-6-3-7(8(10)11)5-9-4-6/h2-5H,1H2,(H,10,11) |

InChI Key |

TUEKKQIGYOTJRW-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1=CC(=CN=C1)C(=O)O |

Origin of Product |

United States |

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The carboxylic acid group undergoes classical transformations observed in nicotinic acid derivatives:

Esterification

Reacts with alcohols via Fischer esterification under acidic conditions (H₂SO₄ catalyst) to form 5-vinylnicotinate esters . For example:

Amide Formation

Couples with amines using DCC (N,N'-dicyclohexylcarbodiimide) as an activating agent :

-

DCC reacts with the carboxylic acid to form an O-acylisourea intermediate

-

Nucleophilic attack by the amine yields the amide product

Decarboxylation

Thermal decarboxylation at >200°C produces 5-vinylpyridine, though competing vinyl group decomposition limits yield.

Vinyl Group Reactivity

The conjugated vinyl moiety enables three primary reaction pathways:

Electrophilic Additions

Radical Polymerization

Forms crosslinked polymers when treated with AIBN (azobisisobutyronitrile) initiator:

Key application: pH-responsive hydrogels for drug delivery systems

Diels-Alder Reactions

Acts as dienophile with conjugated dienes (e.g., 1,3-butadiene) under thermal conditions :

Pyridine Ring Modifications

While electrophilic substitution is disfavored due to the electron-withdrawing carboxylic acid, directed metallation enables functionalization :

Directed Ortho-Metalation

-

LDA (Lithium Diisopropylamide), -78°C → Li-chelated intermediate

-

Electrophile quench (e.g., I₂, CO₂) yields 6-substituted derivatives

N-Oxidation

Forms 5-vinylnicotinic acid N-oxide with mCPBA (meta-chloroperbenzoic acid):

Redox Reactions

| Process | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Carboxylic acid reduction | LiAlH₄ | 5-Vinyl-3-pyridinemethanol | >95% | |

| Vinyl hydrogenation | H₂/Pd-C | 5-Ethylnicotinic acid | 88% | |

| Ring oxidation | KMnO₄, acidic | Nicotinic acid N-oxide | 63% |

The vinyl group shows preferential hydrogenation over aromatic ring saturation under mild H₂ pressure (1 atm). Strong oxidizing conditions degrade both functional groups, necessitating protective group strategies for selective modifications.

Complexation Behavior

The pyridine nitrogen participates in coordination chemistry, forming complexes with transition metals:

Cu(II) Complexation

Characteristics: Square planar geometry, λₘₐₓ = 680 nm (d-d transitions)

These metal complexes demonstrate enhanced catalytic activity in oxidation reactions compared to free ligands, particularly in Fenton-type systems .

Experimental data confirms the compound's versatility, though reaction outcomes are highly dependent on protecting group strategies and the electronic interplay between the vinyl and carboxylic acid substituents . Recent studies highlight its potential as a building block in metal-organic frameworks (MOFs) and prodrug synthesis, though industrial-scale applications remain limited by competing side reactions during vinyl group transformations .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

Key structural analogs of nicotinic acid derivatives include variations at the 5-position (Table 1).

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Substituent Effects: The vinyl group in this compound likely increases hydrophobicity compared to hydroxyl or amino groups. Halogenated derivatives (e.g., 5-iodonicotinic acid) exhibit higher molecular weights and polarizability.

- Crystallization : 5-Hydroxynicotinic acid demonstrates pH-dependent crystallization, forming distinct polymorphs in acidic vs. neutral conditions . Similar behavior may occur in this compound but remains unstudied.

Material Science :

Table 2: Hazard Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.